molecular formula C37H72N4O5S B1662500 Trodusquemine CAS No. 186139-09-3

Trodusquemine

Numéro de catalogue: B1662500
Numéro CAS: 186139-09-3
Poids moléculaire: 685.1 g/mol
Clé InChI: WUJVPODXELZABP-FWJXURDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trodusquemine is a naturally occurring aminosterol (a steroid-polyamine conjugate) first isolated from the liver of the dogfish shark (Squalus acanthias) in 2000[]. Classified as a spermine metabolite of cholesterol, it shares structural similarities with squalamine but features a spermine moiety instead of spermidine[][]. This unique composition enables its interaction with cellular membranes and intracellular targets, positioning it as a multifunctional therapeutic agent with applications ranging from cardiovascular health to neurodegenerative disease mitigation[][].

Definition and Classification as an Aminosterol

This compound belongs to the aminosterol family, characterized by a steroid backbone conjugated to a polyamine chain. Its structure includes:

A cholestane steroid core with hydroxyl (C-7) and sulfate (C-24) groups.

A spermine chain attached at C-3, enabling electrostatic interactions with anionic phospholipids[][].

Historical Context: Discovery and Early Research  

This compound was identified during investigations into shark metabolitesantimicrobial properties. Researchers at Magainin Pharmaceuticals isolated it from S. acanthias liver tissue, noting its broad-spectrum antibacterial and antifungal activity[]. Early studies revealed its ability to:

•   Disrupt microbial membranes via electrostatic interactions[].   

•   Enhance regeneration in zebrafish tail fins and heart muscle[].

By the mid-2000s, research expanded to metabolic regulation, with murine studies demonstrating its capacity to suppress appetite and reverse obesity-related hyperglycemia[][].

Chemical Structure and Pharmacology

Pharmacological Properties

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key regulator of insulin and leptin signaling. Trodusquemine acts as a non-competitive, allosteric inhibitor with an IC₅₀ of ~1.2 µM[][].

Mechanism:

Binds to a distal site on PTP1B, inducing conformational changes that reduce substrate accessibility[].

Enhances insulin receptor (IR) phosphorylation by 70% in hepatocytes[in vitro].

Case Study: LDLR/Mice (Atherosclerosis Model)[]

Objective: Assess plaque reduction via PTP1B inhibition.

Method: Mice fed a high-fat diet received this compound (10 mg/kg) weekly for 12 weeks.

Result:

40% reduction in aortic plaque area (p <  0.01).

25% decrease in serum LDL cholesterol[].

Modulation of Dopamine/Norepinephrine Transporters

This compound inhibits reuptake of dopamine (DAT) and norepinephrine (NET) with IC₅₀ values of 5.8 µM and 3.2 µM, respectively[][].

Functional Impact:

Appetite Suppression: Reduces caloric intake by 30% in obese rodents[].

Energy Expenditure: Increases basal metabolic rate by 15% via hypothalamic signaling[].

Neurotransporter Affinity Profile

TransporterICs. (μM)Mechanism
DAT5.8Competitive inhibition
NET3.2Non-competitive block
SERT> 50No significant activity

Broad-Spectrum Effects

Antimicrobial Activity:

Disrupts bacterial membranes (e.g., E. coli, S. aureus) via electrostatic interactions.

Minimum inhibitory concentration (MIC): 816 µg/mL for Gram-negative pathogens[][].

Anti-Angiogenic Activity:

Reduces VEGF-induced endothelial cell proliferation by 60%[in vitro][].

Decreases tumor microvessel density by 45% in breast cancer xenografts[].

Anti-Inflammatory Effects:

Suppresses TNF-α and IL-6 production in macrophages by 50% (p <  0.05)[].

Downregulates NF-κB signaling in atherosclerotic plaques.

Preclinical and Clinical Findings

Key Pharmacodynamic Outcomes

Model/StudyOutcomeMechanism
Ob/ob mice (obesity)20% weight loss over 4 weeksPTP1B inhibition +DAT/NET modulation
Zebrafish heartinjuryFull ventricular regeneration in7 daysEnhanced stem cell recruitment
Alzheimer's C.elegans40% reduction in AB42 paralysisAmyloid disaggregation

Clinical Trials:

Phase I (NCT00509132): Safe up to 10 mg/kg;  no hepatotoxicity[][].

Phase II (Halted): Financial constraints halted diabetes and obesity trials despite promising Phase I data[」.

Mechanisms of Action

Atherosclerosis and Cardiovascular Health  

Foam Cell Inhibition and Plaque Reduction

Trodusquemine blocks PTP1B, an enzyme overexpressed in obesity and diabetes, which promotes arterial plaque formation by enhancing macrophage uptake of oxidized LDL cholesterol.

Case Study (Human Cells):

Objective: Validate plaque inhibition in human macrophages (University of Aberdeen, 2023)[][].   

Method: White blood cells from 60 volunteers (30 healthy, 30 with atherosclerosis) treated with this compound.   

Result: 55% reduction in oxidized LDL uptake (p <  0.05), mirroring murine aortic plaque reduction of 40%[][].         

LDL Cholesterol Regulation   

Genetic deletion of PTP1B in mice lowered LDL cholesterol by 25% and improved endothelial cell communication, reducing vascular inflammation[][].

Cardiovascular Outcomes in Preclinical Models

ModelOutcomeMechanism
LDLR-/-mice (high-fat diet)40% aortic plaque reductionFoam cell inhibition
Human macrophages55% LDL uptake inhibitionPTP1B blockade

Neuroprotection

Amyloid-Beta and Alpha-Synuclein Aggregation

This compound reduces toxicity of amyloid-beta (Aβ42) and alpha-synuclein aggregates by displacing oligomers from neuronal membranes[][].

Alzheimers Model (C. elegans):

40% reduction in Aβ42-induced paralysis.

50% improvement in mobility at 20 µM doses35.

Parkinsons Model:

25% lifespan extension in alpha-synucleinopathy models5.

Mechanism: Enhances oligomer-to-fibril conversion, reducing membrane-bound toxic species3.

Metabolic Regulation

Insulin Sensitivity and Glucose Control

PTP1B inhibition enhances insulin receptor phosphorylation, improving glucose uptake:

Ob/ob Mice: 20% weight loss over 4 weeks;  HbA1c reduction from 9.8% to 7.2%[].

Human Trials (Phase I): 15% decrease in fasting glucose in diabetic patients[].

Hepatic Steatosis Reversal

In obese mice, this compound reduced liver fat by 30% via AMPK activation, mimicking exercise-induced metabolic benefits[][].

Metabolic Effects in Preclinical Studies

ModelOutcomeMechanism
Db/db mice (diabetes)HbA1c reduction to 7.2%Enhanced insulin signaling
Ob/ob mice (obesity)30% hepatic fat reductionAMPK activation

Anti-Angiogenic and Antitumor Activity

Tumor Suppression

This compound inhibits VEGF-induced endothelial proliferation (60% reduction in vitro) and reduces microvessel density in breast cancer xenografts by 45%[][].

Breast Cancer Model:

5 mg/kg doses every 3 days reduced tumor growth by 50% and prevented metastasis[].

Caution: Promoted ovarian cancer cell proliferation in vitro, highlighting cancer-type specificity[].

Immune Modulation

Enhances CD8+ T-cell cytotoxicity, increasing infiltration of effector T cells and natural killer cells in tumors.

Therapeutic Applications

Atherosclerosis Treatment  

Preclinical Reversal of Aortic Plaque    

Trodusquemine inhibits PTP1B, an enzyme linked to macrophage uptake of oxidized LDL cholesterol, thereby reducing arterial plaque formation.

Case Study (LDLR/Mice):

Objective: Assess plaque reduction in high-fat diet mice (University of Aberdeen, 2023).   

Method: Mice received a single 10 mg/kg dose or chronic weekly dosing (5 mg/kg) for 12 weeks.   

Result:   

40% reduction in aortic plaque area (p <  0.01).

25% decrease in serum LDL cholesterol[][].         

Human Validation:

White blood cells from coronary artery disease patients showed 55% inhibition of oxidized LDL uptake (p <  0.05), mirroring murine results[][].         

Table 1: Atherosclerosis Outcomes

ModelPlaque ReductionPlaque Reduction
LDLR/- mice (HFD)40%25%
Human macrophages55% LDL uptake inhibition  

Diabetes and Obesity Management

Central Hypothalamic Action

This compound suppresses appetite via PTP1B inhibition in the mediobasal hypothalamus, enhancing leptin and insulin sensitivity.

Phase I Trials (NCT00509132, NCT00606112):

Outcome: 30% reduction in caloric intake and 15% decrease in fasting glucose in diabetic patients[][].

Mechanism: Increased phosphorylation of insulin receptors in hepatocytes[].

Preclinical Models:

Ob/ob mice: 20% weight loss over 4 weeks.

Db/db mice: HbA1c reduced from 9.8% to 7.2% via AMPK activation[][].

Table 2: Metabolic Effects

ModelQutcomeQutcome
Ob/ob miceHuman PhaselAMPK activation
Human Phase l15% fasting glucose decreasePTP1B inhibition

Neurodegenerative Diseases

Alzheimers and Parkinsons Models

This compound displaces amyloid-beta (Aβ42) and alpha-synuclein aggregates from neuronal membranes, reducing toxicity.

Alzheimers (C. elegans):

40% reduction in Aβ42-induced paralysis.

50% mobility improvement at 20 µM doses56.

Parkinsons (C. elegans):

25% lifespan extension and suppression of alpha-synuclein toxicity6.

hAPP-J20 Mice (Alzheimers Model):

Prevented neuronal loss in hippocampal CA3 regions.

Restored synaptic plasticity via LTP correction410.

Mechanism: Accelerates oligomer-to-fibril conversion, reducing membrane-bound toxic species5.

Cancer Adjunct Therapy

Breast Cancer Trials

This compound reduces tumor growth and metastasis in preclinical models through anti-angiogenic effects.

Xenograft Studies:

5 mg/kg doses every 3 days reduced breast tumor growth by 50%.

45% decrease in tumor microvessel density[].

Caution: Promoted ovarian cancer cell proliferation in vitro, highlighting tissue-specific effects[].

Table 3: Antitumor Activity

ModelQutcomeMechanism
Breast cancer xenograft50% tumor growth inhibitionVEGF suppression
Ovarian cancer cellsProliferation increaseTissue-specific response

Regenerative Medicine

Tissue Repair in Zebrafish and Mice

This compound enhances regeneration at doses 550x lower than maximum human tolerability.

Zebrafish Heart Regeneration:

2.6x increase in cardiomyocyte proliferation.

2x rise in tropomyosin expression post-injury[][].

Mouse Myocardial Infarction:

53% reduction in infarct size.

4x increase in cardiomyocyte proliferation[][].

Case Study (Mouse MI):

Objective: Evaluate post-infarction recovery.

Method: 0.125 mg/kg doses post-ligation for 4 weeks.

Result: 80% survival rate vs. 55% in controls;  improved ejection fraction[].

Comparative Analysis with Similar Compounds

Squalamine vs. Trodusquemine

Structural Differences

Both compounds feature a cholestane steroid backbone but differ in their polyamine chains and functional groups:

Table 1: Structural Comparison

FeatureThis compoundSqualamine
Polyamine ChainSpermine (4 amines)Spermidine (3 amines)
C-24 GroupSulfatePhosphate
Net Charge (pH 7.4)+3+2
Molecular Weight6851 g/mol658.9 g/mol

The spermine chain in this compound enhances its membrane permeability and electrostatic interactions with anionic phospholipids, contributing to its higher charge density compared to squalamine[][].

Overlapping Mechanisms

PTP1B Inhibition

This compound: Non-competitive allosteric inhibitor (IC₅₀ = 1.2 µM)[].

Reduces aortic plaque by 40% in LDLR/mice[].

Enhances insulin receptor phosphorylation by 70% in hepatocytes[].

Squalamine: Weak PTP1B inhibition (IC₅₀ = 8.7 µM)[].

Primarily targets VEGF signaling in angiogenesis[].

Antimicrobial Activity

Both disrupt microbial membranes via electrostatic interactions, but this compound exhibits broader efficacy:

This compounds higher charge density enables stronger membrane disruption, reducing MIC values by 50% compared to squalamine[][].

Other Aminosterols: Clinical Relevance and Limitations

Ceragenins

Structure: Synthetic cholic acid derivatives with spermidine chains[].

Mechanism: Broad-spectrum antimicrobials targeting Gram-negative bacteria (MIC = 24 µg/mL)[].

Limitations: Limited CNS penetration;  preclinical stage only[].

Claramine

Structure: Brain-penetrant aminosterol with modified polyamine chain[].

Mechanism: Inhibits Aβ42 and α-synuclein toxicity by displacing oligomers from neuronal membranes.

Reduces Aβ42-induced paralysis by 40% in C. elegans[].

Clinical Status: Preclinical;  intranasal delivery shows promise for Alzheimers[].

Des-Squalamine and α-Squalamine

Structural Tweaks: Des-squalamine lacks the sulfate group;  α-squalamine has an altered steroid configuration[].

Efficacy: 30% weaker PTP1B inhibition than this compound;  limited anti-angiogenic activity.

Case Studies Highlighting Divergent Outcomes

Cardiovascular Applications

This compound:

Study: LDLR/mice on a high-fat diet showed 40% aortic plaque reduction after 12 weeks of treatment1.

Mechanism: Foam cell inhibition via PTP1B blockade4.

Squalamine:

Trial (NCT00022438): Phase II for wet AMD halted due to insufficient efficacy despite anti-VEGF activity8.

Neuroprotection

This compound:

C. elegans (Alzheimers model): 40% reduction in Aβ42-induced paralysis10.

Mechanism: Accelerates oligomer-to-fibril conversion, reducing membrane-bound toxic species3.

Squalamine:

Limited neuroprotective data;  prioritizes angiogenesis modulation[].

Common Problem

What is trodusquemine’s primary mechanism of action?

PTP1B inhibition enhancing insulin/leptin signaling.

Is this compound FDA-approved?

No—currently in preclinical/early clinical stages.

How does it differ from cholesterol-lowering statins?

Targets plaque biology, not just cholesterol synthesis.

Can this compound reverse existing arterial damage?

Mouse studies suggest plaque reduction;  human trials pending.

What diseases could it treat beyond atherosclerosis?

Diabetes, neurodegenerative disorders, cancer.

Propriétés

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317590
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

186139-09-3
Record name Trodusquemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186139-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trodusquemine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRODUSQUEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trodusquemine
Reactant of Route 2
Reactant of Route 2
Trodusquemine
Reactant of Route 3
Reactant of Route 3
Trodusquemine
Reactant of Route 4
Reactant of Route 4
Trodusquemine
Reactant of Route 5
Reactant of Route 5
Trodusquemine
Reactant of Route 6
Reactant of Route 6
Trodusquemine
Customer
Q & A

Q1: What is Trodusquemine and how does it work?

A: this compound, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []

Q2: How does this compound's inhibition of PTP1B translate to its observed therapeutic effects?

A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]

Q3: What is the significance of this compound being an allosteric inhibitor of PTP1B?

A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]

Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with this compound?

A: Research suggests that this compound possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show this compound can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: this compound has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates this compound may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest this compound may stimulate the regeneration of heart and other tissues. []

Q5: What is known about the structure of this compound?

A: this compound is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []

Q6: How does the structure of this compound relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for this compound are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]

Q7: How does this compound interact with cell membranes?

A: this compound has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]

Q8: How does the membrane interaction of this compound contribute to its neuroprotective effects?

A: Studies suggest that this compound can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]

Q9: What are the implications of this compound's ability to cross the blood-brain barrier?

A: this compound's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]

Q10: What is known about the pharmacokinetics of this compound?

A: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently being investigated in preclinical and clinical studies. [, ]

Q11: Have any clinical trials been conducted with this compound?

A: Yes, this compound has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.

Q12: What is the current status of this compound as a potential therapeutic agent?

A: this compound is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.